7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a bromine atom at the 7th position, a fluorobenzyl group at the 4th position, and a dihydrobenzoxazepinone core. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate ortho-aminophenol with a suitable bromo-substituted benzyl halide under basic conditions to form the benzoxazepine core.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzoxazepine intermediate reacts with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, which may include recrystallization or chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazepine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazepinone ring, potentially converting it to a hydroxyl group.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazepines.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. It may exhibit activity as an anxiolytic, antidepressant, or antipsychotic agent, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways depend on the biological context, but it is believed to modulate the activity of certain neurotransmitters, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-bromo-4-(4-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-bromo-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Uniqueness
Compared to these similar compounds, 7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its target receptors.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-bromo-4-[(4-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO2/c17-13-3-6-15-12(7-13)9-19(16(20)10-21-15)8-11-1-4-14(18)5-2-11/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJTXKMJKBMDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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